molecular formula C22H25ClN2O5S B11345300 Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11345300
M. Wt: 465.0 g/mol
InChI Key: PKXJWVRBSRVFEC-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorophenyl)piperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the methanesulfonyl group or reduce the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE

Uniqueness

ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The methanesulfonyl group also adds to its distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-2-30-22(27)17-7-9-19(10-8-17)24-21(26)16-11-13-25(14-12-16)31(28,29)15-18-5-3-4-6-20(18)23/h3-10,16H,2,11-15H2,1H3,(H,24,26)

InChI Key

PKXJWVRBSRVFEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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